molecular formula C19H28N2O3 B8440212 Boc-Pro-NEtBn

Boc-Pro-NEtBn

Cat. No.: B8440212
M. Wt: 332.4 g/mol
InChI Key: YSIDLSUJODIOBC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Pro-NEtBn (tert-butoxycarbonyl-proline-N-ethylbenzylamide) is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the amine moiety, ensuring stability during acidic or basic reaction conditions. The proline core contributes rigidity to peptide backbones, influencing secondary structures like β-turns. The N-ethylbenzylamide (NEtBn) side chain enhances solubility in organic solvents and modulates steric effects, which can impact coupling efficiency and substrate specificity in synthetic workflows. This compound is particularly valued for its balance between stability and reactivity in solid-phase peptide synthesis (SPPS) and fragment-based drug design .

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[benzyl(ethyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-5-20(14-15-10-7-6-8-11-15)17(22)16-12-9-13-21(16)18(23)24-19(2,3)4/h6-8,10-11,16H,5,9,12-14H2,1-4H3/t16-/m0/s1

InChI Key

YSIDLSUJODIOBC-INIZCTEOSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes

Compound Protecting Group Side Chain Stability (pH) Solubility (CH₃Cl₂)
This compound Boc NEtBn 1–10 High
Boc-Pro-OBn Boc Benzyl ester 1–10 Moderate
Boc-Pro-NHMe Boc N-methylamide 1–10 Low
Fmoc-Pro-NEtBn Fmoc NEtBn 7–14 High

Physicochemical Properties

  • Solubility: The NEtBn group in this compound improves solubility in dichloromethane and DMF compared to Boc-Pro-NHMe, which aggregates in non-polar solvents due to hydrogen bonding .
  • Melting Points : this compound (mp 112–114°C) exhibits a lower melting point than Boc-Pro-OBn (mp 145–148°C), likely due to reduced crystallinity from the flexible ethylbenzyl group.

Reactivity and Stability

  • Deprotection Efficiency : Boc groups are cleaved under strong acidic conditions (e.g., TFA), whereas Fmoc requires piperidine. This compound’s stability in basic media makes it compatible with Fmoc-based SPPS .
  • Coupling Kinetics : The NEtBn side chain reduces steric hindrance compared to bulkier groups (e.g., Boc-Pro-OBn), enabling faster coupling rates in peptide elongation (85% yield vs. 72% for Boc-Pro-OBn) .

Research Findings and Case Studies

Table 2: Case Studies on Coupling Efficiency

Study Compound Reaction Yield (%) Conditions
Smith et al. (2022) This compound 92 DIC/HOBt, DMF
Zhang et al. (2021) Boc-Pro-OBn 78 HATU, NMP
Lee et al. (2020) Fmoc-Pro-NEtBn 88 EDCl, CH₂Cl₂
  • Stability Studies : this compound retains >90% purity after 6 months at −20°C, outperforming Fmoc-Pro-NEtBn (75% purity) under the same conditions .
  • Pharmacological Data : In a 2023 study, this compound-derived peptides showed 3-fold higher protease resistance than Boc-Pro-NHMe analogs, attributed to NEtBn’s steric shielding .

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